molecular formula C9H14O3 B158149 Ethyl 2-oxocyclohexanecarboxylate CAS No. 1655-07-8

Ethyl 2-oxocyclohexanecarboxylate

Cat. No. B158149
CAS RN: 1655-07-8
M. Wt: 170.21 g/mol
InChI Key: FGSGHBPKHFDJOP-UHFFFAOYSA-N
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Description

Ethyl 2-oxocyclohexanecarboxylate is a biochemical reagent . It is a clear colorless to pale yellow liquid . Its molecular formula is C9H14O3 .


Synthesis Analysis

Ethyl 2-oxocyclohexanecarboxylate can be synthesized from diethyl carbonate and cyclohexanone. The mixture is heated to reflux for 1 hour, then a solution of cyclohexanone in anhydrous tetrahydrofuran (THF) is added dropwise to the mixture, and the addition of cyclohexanone is continued for about 0.5 hour. The mixture is refluxed for an additional 1.5 hours .


Molecular Structure Analysis

The molecular weight of Ethyl 2-oxocyclohexanecarboxylate is 170.21 g/mol . The IUPAC Standard InChI is InChI=1S/C9H14O3/c1-2-12-9(11)7-5-3-

Scientific Research Applications

Applications in Chemical Synthesis

Ligand in Copper-Catalyzed Coupling Reactions Ethyl 2-oxocyclohexanecarboxylate is utilized as a ligand in copper-catalyzed coupling reactions. This process allows for the efficient synthesis of a variety of compounds, including N-arylamides, N-arylimidazoles, aryl ethers, and aryl thioethers under mild conditions with good to excellent yields (Lv & Bao, 2007).

Dehydrogenation using Oxoammonium Salt The compound undergoes dehydrogenation to form ethyl salicylate when treated with an oxoammonium salt. This transformation is straightforward and offers an advantageous method for oxidative functionalization processes (Politano et al., 2021).

Utility in Synthesis of Pesticides Ethyl 2-oxocyclohexanecarboxylate is used in the synthesis of certain pesticides. For example, it serves as a precursor in the multi-step synthesis of the novel pesticide chromafenozide, showcasing its utility in agricultural chemical production (Shan, 2011).

Catalyst in Vinylation Reactions It's also employed as a catalyst in the vinylation of 0-, S-, and N-nucleophiles. In this context, it facilitates moderate to excellent yields and good stereoselectivity in the production of aryl styryl ethers, aryl styryl sulfides, and N-styrylimidazoles (Bao et al., 2008).

Structural and Mechanistic Insights

Molecular Structure Analysis Studies on the molecular structure of related compounds, like ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, provide insights into the spatial configuration of molecules, crucial for understanding chemical reactivity and designing further derivatives (Hernández-Ortega et al., 2001).

Role in Synthesis of Complex Molecules The compound plays a significant role in the synthesis of intricate molecular structures such as incisterol models and other macrocyclic systems, highlighting its versatility in complex chemical syntheses (Curini et al., 2005).

properties

IUPAC Name

ethyl 2-oxocyclohexane-1-carboxylate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSGHBPKHFDJOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883706
Record name Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxocyclohexanecarboxylate

CAS RN

1655-07-8
Record name Ethyl 2-oxocyclohexanecarboxylate
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Record name Ethyl 2-oxocyclohexanecarboxylate
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Record name Ethyl 2-oxocyclohexanecarboxylate
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Record name Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester
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Record name Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester
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Record name Ethyl 2-oxocyclohexanecarboxylate
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Record name ETHYL 2-OXOCYCLOHEXANECARBOXYLATE
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Synthesis routes and methods I

Procedure details

A 1000 mL flashk was charged with diethyl carbonate (146 mL, 1.2 mol) and 150 mL of dry THF, and NaH (60%, 63 g, 1.6 mol) was added to the mixtrure under stirring. The mixture was heated to reflux for 1 h, and then, a solution of cyclohexanone (50 mL, 0.48 mol) in anhydrous THF (50 mL) was added dropwise to the mixture, and the addition of cyclohexanone was continued for ca. 0.5 h. The mixture was refluxed for an additional 1.5 h. After cooled, the mixture was hydrolyzed by 3N hydrochloric acid, then poured into brine, extracted by DCM (75 mL×3). The combined organic layer was dried and evaporated to give the title compound (66 g, 80% yield) as brown oil which was set to do next step without any purification. MS: m/z 171.3 [M+H]+.
Quantity
146 mL
Type
reactant
Reaction Step One
Name
Quantity
63 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
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0 (± 1) mol
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0 (± 1) mol
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reactant
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brine
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Yield
80%

Synthesis routes and methods II

Procedure details

The compounds of this invention may be prepared using methods known to those skilled in the art, or the novel methods of this invention. Specifically, the compounds of this invention with Formula I, II or III can be prepared as illustrated by the exemplary reaction in Scheme 1. Reaction of cyclohexanone with diethyl carbonate in THF in the presence of NaH produced ethyl 2-oxocyclohexanecarboxy late. Reaction of ethyl 2-oxocyclohexanecarboxylate with urea at 175-185° C. produced 5,6,7,8-tetrahydroquinazoline-2,4(1H, 3H )-dione. Reaction of 5,6,7,8-tetrahydroquinazoline-2,4(1H, 3H )-dione with hexamethyldisilazane (HMDS) in toluene in the presence of concentrated sulfuric acid, produced the intermediate 2,4-di(trimethylsilyloxy)-5,6,7,8-tetrahydroquinazol. Reaction of 2,4-di(trimethylsilyloxy)-5,6,7,8-tetrahydroquinazoline with methyl 3-(bromomethyl)benzoate in DMF , followed by treatment with 1,4-dioxane and methanol, produced 1-(3-methoxycarbonylbenzyl)-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H )-dione. Treatment of the ester with NaOH in water-methanol produced 1-(3-carboxybenzyl)-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione. Coupling of the acid with a substituted amine, such as 1-(pyrimidin-2-yl)piperazine, in the presence of coupling agents, such as 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF, produced the targeted compound 1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)benzyl)-5,6,7,8-tetrahydroquinazoline-2,4(1H, 3H)-dione.
[Compound]
Name
II
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0 (± 1) mol
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III
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-oxocyclohexanecarboxylate
Reactant of Route 2
Ethyl 2-oxocyclohexanecarboxylate
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
Reactant of Route 5
Ethyl 2-oxocyclohexanecarboxylate
Reactant of Route 6
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Ethyl 2-oxocyclohexanecarboxylate

Citations

For This Compound
514
Citations
N ITOH - Chemical and Pharmaceutical Bulletin, 1968 - jstage.jst.go.jp
… For the projected synthesis, ethyl 2-ethoxycarbonylcyclohexylidenecyanoacetate (I), which was prepared from ethyl 2-oxocyclohexanecarboxylate and ethyl cyanoacetate according to …
Number of citations: 8 www.jstage.jst.go.jp
EH Evans - 1984 - search.proquest.com
… If the dichloromethane was excessively wet, then ethyl 2-oxocyclohexanecarboxylate (82) … same reaction conditions no ethyl 2 -oxocyclohexanecarboxylate (82) was obtained. OAc …
Number of citations: 5 search.proquest.com
R Tsunekawa, K Hanaya, S Higashibayashi, M Shoji… - Molecular …, 2018 - Elsevier
… We examined ten strains of cultured whole-cell yeasts for the asymmetric reduction of commercially available ethyl 2-oxocyclohexanecarboxylate, and found that the (1S,2S)-…
Number of citations: 4 www.sciencedirect.com
K Sato, S Inoue, M Ohashi - Bulletin of the Chemical Society of Japan, 1974 - journal.csj.jp
… be prepared by the alkylation of ethyl 2oxocyclohexanecarboxylate") with methyl iodide.** Under the same conditions, the alkylation of ethyl 2oxocyclohexanecarboxylate with ethyl or n-…
Number of citations: 9 www.journal.csj.jp
JA Chang, AJ Kresge, VA Nikolaev… - Journal of the American …, 2003 - ACS Publications
… A material at first believed to be 2-oxocyclohexanecarboxylic acid (4) was prepared by base-catalyzed hydrolysis of ethyl 2-oxocyclohexanecarboxylate; this produced a solid, mp 82−83…
Number of citations: 16 pubs.acs.org
Z HORII, T Imanishi, S KIM, I Ninomiya - … and Pharmaceutical Bulletin, 1968 - jstage.jst.go.jp
… The corresponding 3a—methyl derivative (XIX)Was obtained from the Michael adduct of ethyl 2—oxocyclohexanecarboxylate with methacrolein. Configurations and conformations of …
Number of citations: 12 www.jstage.jst.go.jp
X Lv, W Bao - The Journal of organic chemistry, 2007 - ACS Publications
… Herein we report that, promoted by ethyl 2-oxocyclohexanecarboxylate, aryl halides could successfully couple with N/O/S nucleophilic reagents at relatively lower temperatures (no …
Number of citations: 534 pubs.acs.org
K Sato, S Inoue, M Õhashi - jlc.jst.go.jp
… red suspension of sodium hydride (9.6 g, 0.2 mol as a 50% suspension in oil) in 300 ml of toluene, 34 g (0.2 mol) of ethyl 2-oxocyclohexanecarboxylate was added at 25C, after which …
Number of citations: 0 jlc.jst.go.jp
RJ Brown, FWS Carver… - Journal of the Chemical …, 1961 - pubs.rsc.org
… No parallel has been found for Sen and Basu's observation of the formation of diarylureas in the condensation of ethyl 2-oxocyclohexanecarboxylate with an excess of arylamine. …
Number of citations: 2 pubs.rsc.org
HJ Xu, XY Zhao, J Deng, Y Fu, YS Feng - Tetrahedron letters, 2009 - Elsevier
… During the preparation of this article, Bao and co-workers 8 had reported that the system Cu 2 O/ethyl 2-oxocyclohexanecarboxylate can catalyze Ullmann-type reaction of vinyl …
Number of citations: 114 www.sciencedirect.com

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